![molecular formula C28H27N5O4 B1230053 2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-4-isoquinolinecarboxamide](/img/structure/B1230053.png)
2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-4-isoquinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-4-isoquinolinecarboxamide is a N-acyl-amino acid.
Applications De Recherche Scientifique
1. Serotonin Receptor Antagonism and Neurotransmission Studies
Research has shown that compounds like 2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-4-isoquinolinecarboxamide are potent and selective antagonists of the 5-HT1A serotonin receptor. Studies have utilized this compound in slice preparations of guinea pig dorsal raphe nucleus to understand the inhibitory actions on serotonin neuronal firing (Craven, Grahame-Smith, & Newberry, 1994).
2. Positron Emission Tomography (PET) Imaging
This compound has been used in PET studies to investigate the serotonergic neurotransmission. It is known as [18F]p-MPPF in these studies, used in animal models (rats, cats, monkeys) and human subjects for PET imaging to understand serotonin dynamics (Plenevaux et al., 2000).
3. Alzheimer's Disease Research
The compound has been utilized in studying Alzheimer's disease, specifically for quantifying 5-HT1A receptor densities in patients. It provided insights into the correlation between receptor density decreases and clinical symptoms of Alzheimer's (Kepe et al., 2006).
4. Development of Anti-inflammatory and Analgesic Agents
In the field of medicinal chemistry, the compound's derivatives have been explored for their potential as anti-inflammatory and analgesic agents. Studies have assessed the cyclooxygenase inhibition and related activities of these derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
5. Antimicrobial Research
Derivatives of the compound have been synthesized and tested for their antifungal and antibacterial activities, contributing to the search for new antimicrobial agents (Patel & Patel, 2010).
6. Fluorescent Ligands for Receptor Studies
The compound has been modified to create fluorescent ligands for 5-HT1A receptors, aiding in the visualization of these receptors in cellular models, thereby contributing to a better understanding of receptor dynamics and distribution (Lacivita et al., 2009).
Propriétés
Formule moléculaire |
C28H27N5O4 |
|---|---|
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]isoquinoline-4-carboxamide |
InChI |
InChI=1S/C28H27N5O4/c1-37-24-11-5-4-10-23(24)33-19-22(20-8-2-3-9-21(20)28(33)36)27(35)30-18-26(34)32-16-14-31(15-17-32)25-12-6-7-13-29-25/h2-13,19H,14-18H2,1H3,(H,30,35) |
Clé InChI |
MDYNVKNLFNKQJO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC(=O)N4CCN(CC4)C5=CC=CC=N5 |
SMILES canonique |
COC1=CC=CC=C1N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC(=O)N4CCN(CC4)C5=CC=CC=N5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



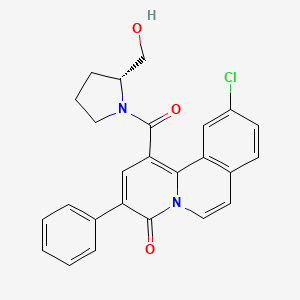
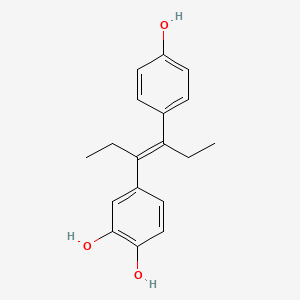
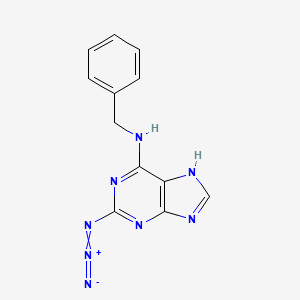
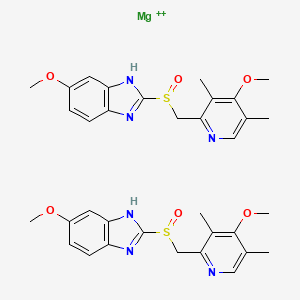
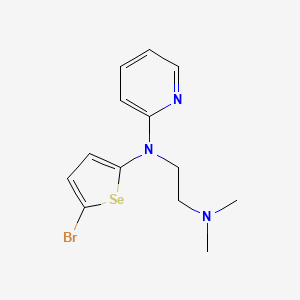
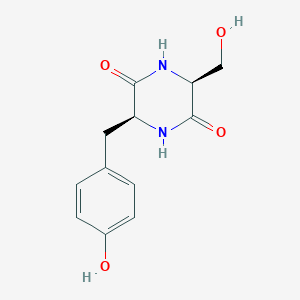


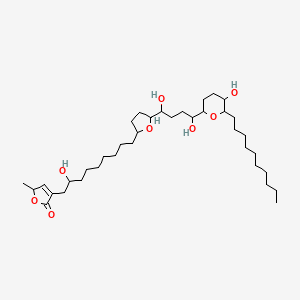
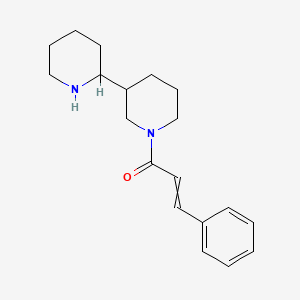
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B1229989.png)

![1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea](/img/structure/B1229991.png)
